1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Overview
Description
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that combines the structural features of azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.
Formation of Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of Azetidine and Triazole Rings: The azetidine and triazole rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the azetidine and triazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study the structure-activity relationship of heterocyclic compounds.
Industrial Applications: It is explored for its potential use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,4-triazole: Similar structure but different triazole ring.
1-(Azetidin-3-yl)-4-phenyl-1H-imidazole: Contains an imidazole ring instead of a triazole ring.
1-(Azetidin-3-yl)-4-phenyl-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.
Uniqueness: 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride is unique due to its specific combination of azetidine and 1,2,3-triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-phenyltriazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10;/h1-5,8,10,12H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCRURCMQOPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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